Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis-
Description
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (CAS 6425-39-4), commonly termed dimorpholinodiethyl ether (DMDEE), is a bis-morpholine derivative with a central ether-linked ethylene bridge. Its molecular formula is C₁₂H₂₄N₂O₃, and it has a molar mass of 244.33 g/mol . Key physicochemical properties include:
- Boiling point: 309°C
- Density: 1.06 g/mL
- Refractive index: 1.484
- Flash point: 295°F (146°C)
- Hazard classification: Causes skin irritation (H319) .
DMDEE is primarily used as a blowing and curing catalyst in polyurethane production, facilitating the reaction between isocyanates and polyols. It is valued for its role in formaldehyde-free resins, such as polymeric methylene diphenyl diisocyanate (pMDI), which are critical in manufacturing wood composites like particleboard (PB) and medium-density fiberboard (MDF) .
Properties
IUPAC Name |
4-[2-(2-morpholin-4-ylethoxy)ethyl]morpholine | |
|---|---|---|
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| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7-15-8-2-13(1)5-11-17-12-6-14-3-9-16-10-4-14/h1-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSQJSMSLXVTKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9042170 | |
| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
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Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Straw yellow viscous liquid; [NTP] Colorless to yellowish liquid with an odor of amines; [BASF MSDS] Fishy odor; [Air Products MSDS] | |
| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
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| Record name | 2,2'-Dimorpholinodiethyl ether | |
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Vapor Pressure |
5.17 [mmHg] | |
| Record name | 2,2'-Dimorpholinodiethyl ether | |
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CAS No. |
6425-39-4 | |
| Record name | Dimorpholinodiethyl ether | |
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| Record name | Dimorpholinodiethyl ether | |
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| Record name | Dimorpholinodiethyl ether | |
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| Record name | Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- | |
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| Record name | 4,4'-(Oxydiethylene)bis(morpholine) | |
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| Record name | 2,2'-dimorpholinyldiethyl ether | |
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| Record name | DIMORPHOLINODIETHYL ETHER | |
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Preparation Methods
Catalytic Synthesis Using Diethylene Glycol and Morpholine
Reaction Overview
This method involves the reaction of diethylene glycol (DEG) with morpholine in the presence of hydrogen gas and a suitable catalyst. The process produces two main products:
- 4,4'-(oxydi-2,1-ethanediyl)bis-morpholine (Target compound)
- 4-(2(2-hydroxyethoxy)ethyl)morpholine (By-product)
The reaction can be represented schematically as:
$$
\text{Diethylene Glycol} + \text{Morpholine} \xrightarrow[\text{Hydrogen}]{\text{Catalyst}} \text{Bis-morpholine} + \text{By-product}
$$
Catalysts Used
The choice of catalyst is crucial for selectivity and yield:
- Copper-based catalysts : Often combined with zinc or magnesium.
- Cobalt-based catalysts : Supported on amorphous silica or alumina gel.
Preferred Catalysts
- Cobalt on amorphous silica : Provides higher selectivity and better product purity compared to nickel-copper-chromium catalysts.
- Copper-zinc catalysts : Effective but less selective than cobalt-based systems.
Reaction Conditions
The reaction is typically conducted under the following conditions:
- Temperature : 150°C to 250°C
- Pressure : 0 psig to 5000 psig
- Phase : Liquid phase maintained by appropriate pressure control
Recycling By-products
An innovative aspect of this process is recycling the by-product (4-(2(2-hydroxyethoxy)ethyl)morpholine) back into the reaction mixture. This improves the yield of the target compound while minimizing waste.
Gas-phase Synthesis Using Ammonia
Another method involves reacting diethylene glycol with ammonia in the presence of a nickel catalyst promoted with copper and chromium. This process is reversible and less commonly used due to lower selectivity for the desired product.
Key Features
- Catalysts: Nickel-based systems with copper and chromium promoters.
- Limitations: Lower activity of cobalt and copper catalysts in this setup.
Alternative Catalytic Routes
Other patents describe methods involving hydroxyalkyl morpholine as an intermediate:
- Reacting hydroxyalkyl morpholine with ammonia or secondary amines in the presence of rare-earth metal hydrogen phosphate catalysts.
- Using aluminum phosphate catalysts at higher temperatures (240°C to 320°C).
These methods are less efficient due to lower selectivity and higher energy requirements.
Data Table: Summary of Preparation Methods
| Method | Reactants | Catalyst | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Catalytic synthesis | Diethylene glycol, morpholine | Copper or cobalt on silica/alumina | 150–250°C, 0–5000 psig | High selectivity, recyclable by-product | Requires specific catalyst systems |
| Gas-phase synthesis | Diethylene glycol, ammonia | Nickel with copper/chromium | High temperature | Simple setup | Lower selectivity |
| Hydroxyalkyl morpholine | Hydroxyalkyl morpholine | Rare-earth or aluminum phosphates | 240–320°C | Alternative feedstock | High energy demand |
Notes on Optimization
- Catalyst Selection : Cobalt on amorphous silica is preferred for high selectivity and purity.
- Reaction Recycling : Recycling by-products enhances yield and reduces waste.
- Process Control : Maintaining liquid-phase conditions ensures better reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution Reagents: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield morpholine derivatives with additional oxygen-containing functional groups .
Scientific Research Applications
Catalysis in Polymerization Reactions
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- serves as an effective catalyst in the polymerization of diisocyanates and polyols to form polyurethane foams. Its unique structure allows it to facilitate the blowing reaction without causing cross-linking, which is essential for producing flexible polyurethane foams.
Biological Investigations
Research has indicated potential biological applications for this compound due to its amine functionality:
- Neuropharmacology : Morpholine derivatives have been studied for their effects on receptors involved in mood disorders and neurodegenerative diseases. Specific compounds have shown interaction with CB2 receptors and sigma receptors, influencing neurochemical pathways related to pain and mood regulation.
- Enzyme Inhibition : Morpholine derivatives have demonstrated inhibitory activity against enzymes linked to Alzheimer's disease pathology. For instance, certain derivatives exhibit IC50 values in the low nanomolar range against BACE-1 (Beta-site amyloid precursor protein cleaving enzyme 1), showcasing their potential as therapeutic agents.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Morpholine Derivative 1 | 22 | BACE-1 |
| Morpholine Derivative 2 | 50 | BACE-1 |
Industrial Applications
In addition to its role in polymer chemistry, Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- is widely used in industries for:
- Production of Adhesives : It acts as a curing agent in adhesive formulations.
- Coatings : The compound is utilized in the formulation of coatings that require rapid curing and enhanced durability.
Case Study 1: Neuropharmacological Effects
A study investigated morpholine derivatives for their potential antidepressant properties. Results indicated that specific compounds could modulate receptor activity associated with mood disorders. This suggests that morpholines may serve as scaffolds for developing new antidepressant or anxiolytic medications.
Case Study 2: BACE-1 Inhibition
Research focused on developing morpholine-based compounds that effectively inhibit BACE-1. Molecular docking techniques were employed to identify optimal binding conformations within the enzyme's active site. One compound exhibited significant potency with an IC50 value of 22 nM.
Mechanism of Action
The mechanism by which Morpholine, 4,4’-(oxydi-2,1-ethanediyl)bis- exerts its effects involves its role as a catalyst. It facilitates the polymerization process by interacting with the reactants, lowering the activation energy, and increasing the reaction rate. The molecular targets and pathways involved include the activation of monomers and the formation of polymer chains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
DMDEE (Target Compound)
- Structure : Two morpholine rings connected via an oxydiethylene (–O–CH₂–CH₂–O–) bridge.
- Key functional groups : Ether linkage, tertiary amine groups in morpholine .
Morpholine, 4,4'-[1,4-phenylenebis(1-thioxo-2,1-ethanediyl)]bis- (CAS 30038-80-3)
- Structure : Contains a central benzene ring flanked by thioxo (–C=S) and ethylene-morpholine groups.
- Molecular formula : C₁₈H₂₄N₂O₂S₂ (364.53 g/mol) .
Morpholine, 4,4'-(1,3-dimethyl-1,3-propanediyl)bis- (CAS 88472-69-9)
- Structure : Dimethylpropane backbone (–CH(CH₃)–CH₂–CH(CH₃)–) linking morpholine rings.
- Molecular formula : C₁₃H₂₆N₂O₂ (242.36 g/mol) .
- Key features : Rigid, branched alkyl chain increases steric hindrance.
Bioban® P-1487 (CAS 37304-88-4)
- Structure : Mixture of nitroalkyl-substituted morpholines.
- Key groups: Nitro (–NO₂) and ethyl groups .
Physicochemical Properties
Biological Activity
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- (also known as Bis(2-morpholinoethyl) ether or DMDEE) is a chemical compound with significant industrial and potential biological applications. It is primarily recognized for its role as an amine-based catalyst in the production of polyurethane foams and other polymeric materials. This compound has garnered interest due to its unique structural properties and interactions within biological systems.
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.33 g/mol
- CAS Number : 6425-39-4
- LogP : -0.6 (indicating low lipophilicity)
- Hydrogen Bond Acceptors : 5
Synthesis
The synthesis of Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- typically involves the reaction of diethylene glycol with morpholine in the presence of hydrogen over a copper or cobalt catalyst on silica or alumina gel. The process is optimized for high yield and purity, making it suitable for industrial applications .
Morpholine derivatives have been studied for their biological activities, particularly in medicinal chemistry. The compound has shown potential in modulating various biological pathways:
- Neuropharmacology : Morpholine derivatives have been explored for their effects on receptors involved in mood disorders and neurodegenerative diseases. Studies indicate that these compounds can interact with targets such as the CB2 receptor and sigma receptors, influencing neurochemical pathways associated with pain and mood regulation .
- Enzyme Inhibition : Morpholine compounds have demonstrated inhibitory activity against enzymes implicated in Alzheimer's disease pathology, such as BACE-1. For instance, specific morpholine derivatives have been reported to exhibit IC50 values in the low nanomolar range against BACE-1, showcasing their potential as therapeutic agents .
- Blood-Brain Barrier Penetration : The ability of morpholine derivatives to cross the blood-brain barrier (BBB) has been a focus of research, as this property is crucial for developing effective CNS-targeted therapies .
Study on BACE-1 Inhibition
A study highlighted the development of morpholine-based compounds that effectively inhibit BACE-1, a key enzyme in the production of amyloid-beta peptides linked to Alzheimer's disease. The study utilized molecular docking techniques to identify optimal binding conformations and interactions within the enzyme's active site. Notably, one compound exhibited an IC50 value of 22 nM, demonstrating significant potency .
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| Morpholine Derivative 1 | 22 | BACE-1 |
| Morpholine Derivative 2 | 50 | BACE-1 |
Neuropharmacological Effects
Research investigating morpholine derivatives for their neuropharmacological effects revealed that certain compounds could modulate receptor activity related to mood disorders. These findings suggest that morpholines may serve as scaffolds for developing new antidepressant or anxiolytic medications .
Comparison with Similar Compounds
Morpholine, 4,4'-(oxydi-2,1-ethanediyl)bis- can be compared with other morpholine derivatives based on their biological activity and structural properties:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| β,β′-Dimorpholinodiethyl ether | Moderate enzyme inhibition | Simple structure |
| 2,2′-Dimorpholinodiethyl ether | Limited CNS activity | Less effective at BBB penetration |
| Morpholine-based BACE inhibitors | High potency against BACE-1 | Optimized for BBB penetration |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
